

4,6-Dichloropyrimidine-5-carbaldehyde

molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B460487

[Get Quote](#)

An In-depth Technical Guide to **4,6-Dichloropyrimidine-5-carbaldehyde** for Advanced Research

Abstract

4,6-Dichloropyrimidine-5-carbaldehyde is a pivotal intermediate compound in the synthesis of a wide array of biologically active molecules and functional materials. Its unique structure, featuring a reactive aldehyde group and two labile chlorine atoms on a pyrimidine core, makes it a versatile building block, particularly in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is central to numerous pharmaceuticals, and this disubstituted carbaldehyde provides a strategic entry point for creating complex derivatives through sequential and regioselective reactions. This guide offers a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, an exploration of its chemical reactivity, and a summary of its analytical characterization.

Physicochemical and Structural Data

4,6-Dichloropyrimidine-5-carbaldehyde is a solid organic compound at room temperature. Its key quantitative data and identifiers are summarized in the table below, providing a foundational reference for researchers.

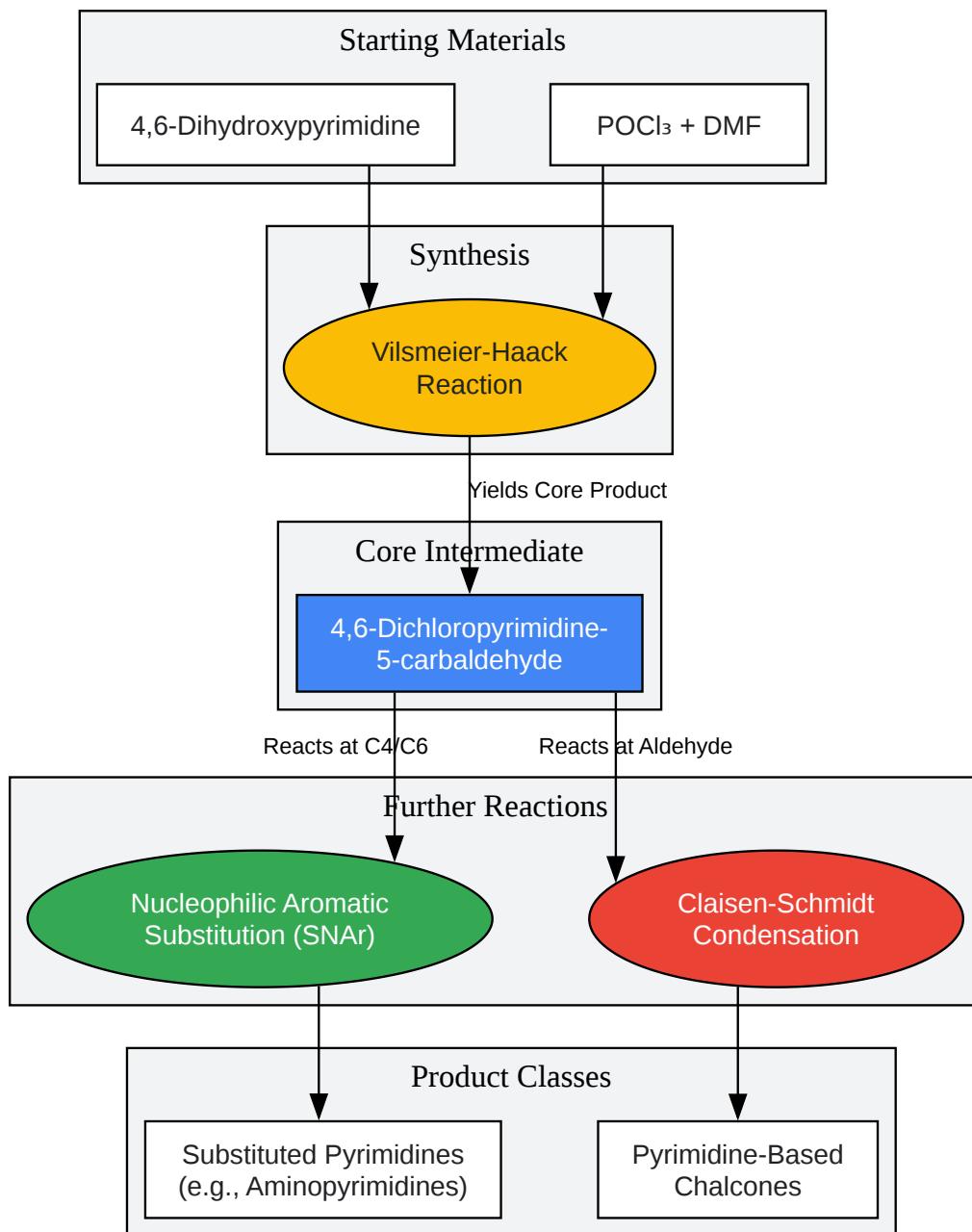
Property	Value
Molecular Weight	176.99 g/mol [1] [2] [3]
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O [1] [2] [3]
CAS Number	5305-40-8 [1] [2] [3]
Melting Point	66-71 °C
Appearance	Solid
InChI Key	XQSJHQXYQAUDFC-UHFFFAOYSA-N
IUPAC Name	4,6-dichloropyrimidine-5-carbaldehyde [3]

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for synthesizing **4,6-Dichloropyrimidine-5-carbaldehyde** is through the Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine.[\[1\]](#)[\[2\]](#) This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to both chlorinate the hydroxyl groups and introduce the formyl (aldehyde) group at the 5-position.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[\[1\]](#)[\[4\]](#)


Materials:

- 4,6-Dihydroxypyrimidine
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Ice water
- Diethyl ether (or Ethyl Acetate)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Anhydrous sodium sulfate (Na_2SO_4)
- Petroleum ether

Procedure:

- Reagent Preparation: In a flask equipped with a stirrer and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphorus oxychloride (POCl_3) to the DMF and stir the mixture for 1 hour at 0 °C to form the Vilsmeier reagent.
- Reaction: To this mixture, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature is maintained. Once the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
- Reflux: Heat the resulting heterogeneous mixture to reflux and maintain this temperature for approximately 3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Quenching and Extraction: After completion, cool the reaction mixture and remove the volatile components under reduced pressure. Carefully pour the residue into a beaker of ice water with stirring. Extract the aqueous phase multiple times (e.g., six times) with diethyl ether.^[1]
- Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and then with pure water. Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4).^[1]
- Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by crystallization from a mixed solvent system, such as ethyl acetate and petroleum ether, to yield **4,6-Dichloropyrimidine-5-carbaldehyde** as a solid.^[1]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,6-Dichloro-5-pyrimidinecarbaldehyde | C5H2Cl2N2O | CID 819691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5305-40-8 | 4,6-Dichloropyrimidine-5-carbaldehyde | Chlorides | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [4,6-Dichloropyrimidine-5-carbaldehyde molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b460487#4-6-dichloropyrimidine-5-carbaldehyde-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com